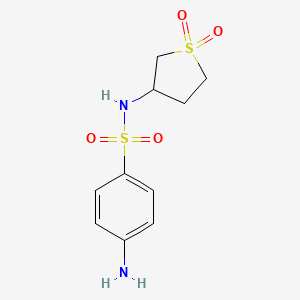

4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

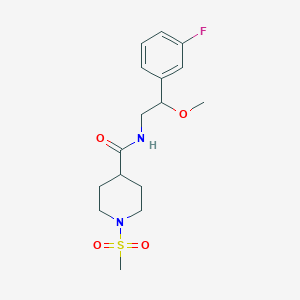

4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O4S2 and a molecular weight of 290.36 . It is used in proteomics research .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide, has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .Molecular Structure Analysis

The molecular structure of 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide consists of a benzenesulfonamide core with a tetrahydrothienyl group attached to the nitrogen atom .Scientific Research Applications

Proteomics Research

Proteomics investigates the structure, function, and interactions of proteins within biological systems. Researchers use 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide as a tool to study protein-protein interactions, post-translational modifications, and protein expression patterns. Its ability to selectively bind to specific proteins or protein domains aids in identifying potential drug targets or diagnostic markers .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes involved in maintaining acid-base balance and regulating bicarbonate levels in various tissues. 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide acts as a CA inhibitor, particularly targeting CA IX and XII isoforms. These isoforms are overexpressed in certain cancers, making this compound a potential candidate for cancer therapy .

Antibacterial Activity

Studies have explored the antibacterial properties of this compound. It exhibits inhibitory effects against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Researchers investigate its mechanism of action and potential applications in combating bacterial infections .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide shows promise as an anti-inflammatory agent. Researchers study its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its anti-inflammatory mechanisms could lead to novel therapeutic strategies .

Metal Ion Chelation

The sulfonamide group in this compound can chelate metal ions. Researchers investigate its ability to bind to essential metal ions (such as zinc, copper, or iron) and its potential applications in metalloenzyme inhibition or metal-based drug design .

Neuroprotection

Emerging research suggests that 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide may have neuroprotective properties. It could potentially mitigate oxidative stress, inflammation, or excitotoxicity in neurodegenerative conditions. Further studies are needed to explore its neuroprotective mechanisms and therapeutic relevance .

These applications highlight the versatility and potential impact of 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide across different scientific domains. Researchers continue to explore its properties and applications, contributing to our understanding of its biological significance .

properties

IUPAC Name |

4-amino-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBJVZQUYGGPMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2775776.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2775778.png)

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2775782.png)

![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)

![N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2775790.png)

![[2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR](/img/structure/B2775796.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2775797.png)

![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)